2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazolidine ring, a furan ring, and a bromophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Final Coupling: The final step involves coupling the thiazolidine-furan intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated thiazolidine derivatives.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may exhibit potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities can be explored. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidine ring and bromophenyl group may play key roles in these interactions, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
Uniqueness
The uniqueness of 2-[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups. The presence of the bromophenyl group, in particular, may confer distinct chemical reactivity and biological activity compared to its chlorophenyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c1-14-2-8-17(9-3-14)25-21(27)13-26-22(28)20(31-23(26)29)12-18-10-11-19(30-18)15-4-6-16(24)7-5-15/h2-12H,13H2,1H3,(H,25,27)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIXMKFCONMOM-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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